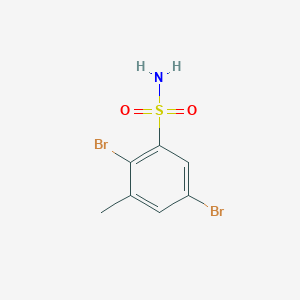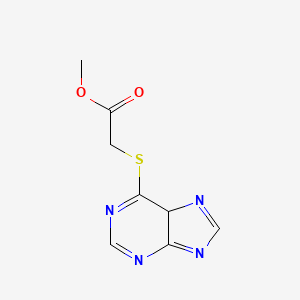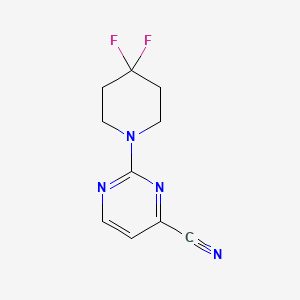![molecular formula C10H11NO2S B12271768 [(2,4-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12271768.png)
[(2,4-Dimethylphenyl)sulfonyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE is an organic compound with the molecular formula C10H11NO2S It is a sulfonyl acetonitrile derivative, characterized by the presence of a sulfonyl group attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of efficient mixing and temperature control systems is crucial to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to the formation of various amides, esters, or other functionalized derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-DIMETHYLBENZENESULFONYL)ACETONITRILE: Similar in structure but with a different substitution pattern on the benzene ring.
2-(3,4-DIMETHYLBENZENESULFONYL)ACETONITRILE: Another structural isomer with different methyl group positions.
Uniqueness
2-(2,4-DIMETHYLBENZENESULFONYL)ACETONITRILE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H11NO2S |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C10H11NO2S/c1-8-3-4-10(9(2)7-8)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3 |
Clé InChI |
QNTYMCWRRYXJDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12271691.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271695.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B12271703.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271704.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12271710.png)
![5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12271713.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12271715.png)


![[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B12271740.png)

![1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride](/img/structure/B12271754.png)

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12271765.png)
